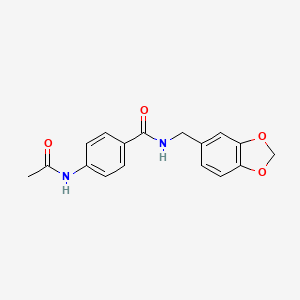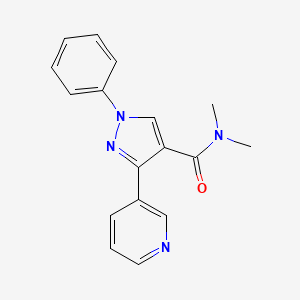![molecular formula C19H20F3N3O2 B5634859 N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5634859.png)
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" is a result of intricate chemical synthesis, focusing on creating novel molecules with potential applications in various fields of chemistry and biology. Its synthesis involves several key steps, including the formation of the pyrimidine core, linkage to the tetrahydro-1-benzoxepine structure, and the final carboxamide formation.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simple precursors. For example, the synthesis of pyrimidine derivatives involves ring annulation to previously formed intermediates, such as guanidinobenzimidazoles, leading to compounds with significant structural diversity (Dolzhenko et al., 2006). This process exemplifies the methodologies that might be applied in the synthesis of the given compound, showcasing the complexity and the intricate steps involved.
Molecular Structure Analysis
The structure of similar complex compounds is often characterized using various spectroscopic methods, including NMR and mass spectrometry. These techniques provide detailed insights into the molecule's framework, including its functional groups and the spatial arrangement of atoms. For instance, the structure-activity relationship studies of certain pyrimidine derivatives offer insights into how slight modifications in the molecular structure can significantly impact their biological activity (Palanki et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by their functional groups. For example, pyrimidine derivatives have shown a variety of reactions based on substitutions at specific positions on the ring, affecting their potential use in further chemical transformations (Sasaki et al., 2001). These reactions are crucial for functionalizing the molecule for specific applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of similar compounds are essential for understanding their behavior in different environments. These properties are determined by the molecular structure and significantly affect the compound's application potential.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, define the compound's interactions in chemical processes. For example, the reactivity of pyrimidine derivatives with different reagents can lead to a wide range of products, highlighting the versatility and utility of these compounds in synthetic chemistry (Kuznetsov et al., 2007).
Propriétés
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-12-10-16(19(20,21)22)25-17(24-12)6-8-23-18(26)14-7-9-27-15-5-3-2-4-13(15)11-14/h2-5,10,14H,6-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKHSBJHMLLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2CCOC3=CC=CC=C3C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5634802.png)

![methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5634809.png)
![1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5634814.png)
![(3aS*,10aS*)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5634818.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5634828.png)
![5-{[3-(dimethylamino)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5634835.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide](/img/structure/B5634864.png)

